Hexamethylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethylbiphenyl, also known as 2,2’,3,3’,5,5’-hexamethyl-4,4’-dihydroxybiphenyl, is an organic compound with the molecular formula C18H22O2. It is characterized by the presence of six methyl groups attached to a biphenyl core, which also contains two hydroxyl groups.
Vorbereitungsmethoden
Hexamethylbiphenyl can be synthesized through several methods. One common synthetic route involves the methylation of biphenyl derivatives. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent .
In industrial settings, this compound can be produced through a catalytic process involving the reaction of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the efficient production of this compound on a larger scale .
Analyse Chemischer Reaktionen
Hexamethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form this compound alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups in this compound can undergo electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Hexamethylbiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and dyes.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that this compound and its derivatives can be used in the development of pharmaceuticals.
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which hexamethylbiphenyl exerts its effects is primarily related to its ability to interact with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Hexamethylbiphenyl can be compared with other similar compounds, such as tetramethylbiphenyl and octamethylbiphenyl. These compounds share a biphenyl core but differ in the number and position of methyl groups. This compound is unique due to its specific arrangement of six methyl groups, which imparts distinct chemical and physical properties .
Tetramethylbiphenyl: Contains four methyl groups and exhibits different reactivity and stability compared to this compound.
Octamethylbiphenyl: Contains eight methyl groups, leading to increased steric hindrance and altered chemical behavior.
Eigenschaften
CAS-Nummer |
56667-01-7 |
---|---|
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
1,2,3-trimethyl-4-(2,3,4-trimethylphenyl)benzene |
InChI |
InChI=1S/C18H22/c1-11-7-9-17(15(5)13(11)3)18-10-8-12(2)14(4)16(18)6/h7-10H,1-6H3 |
InChI-Schlüssel |
CGEIJASJNVVERB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.